![molecular formula C13H14BrNO B8231855 3-Azabicyclo[3.1.0]hexan-3-yl(2-bromo-4-methylphenyl)methanone](/img/structure/B8231855.png)
3-Azabicyclo[3.1.0]hexan-3-yl(2-bromo-4-methylphenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Azabicyclo[310]hexan-3-yl(2-bromo-4-methylphenyl)methanone is a complex organic compound that features a bicyclic structure with a nitrogen atom incorporated into one of the rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo[3.1.0]hexan-3-yl(2-bromo-4-methylphenyl)methanone typically involves the cyclopropanation of alkenes or enynes. One common method is the metal-mediated cyclopropanation domino reaction, which utilizes metal carbene species generated in situ in the presence of catalysts such as palladium, gold, ruthenium, cobalt, nickel, and rhodium salts . Another approach involves the base-promoted intramolecular addition of alkenes, which delivers conformationally restricted aza [3.1.0]bicycles .
Industrial Production Methods
Industrial production of this compound can be achieved through scalable synthetic methods, such as the metal-catalyzed cyclization of 1,5- and 1,6-enynes. These methods provide high yields and diastereoselectivities, making them suitable for large-scale production .
化学反应分析
Types of Reactions
3-Azabicyclo[3.1.0]hexan-3-yl(2-bromo-4-methylphenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This involves the replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cyclopropanation, base-promoted conditions for intramolecular additions, and photochemical decomposition for specific substitutions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the cyclopropanation reaction can yield highly substituted aza [3.1.0]bicycles, while oxidation and reduction reactions can introduce or remove functional groups, respectively .
科学研究应用
3-Azabicyclo[3.1.0]hexan-3-yl(2-bromo-4-methylphenyl)methanone has a wide range of scientific research applications:
作用机制
The mechanism by which 3-Azabicyclo[3.1.0]hexan-3-yl(2-bromo-4-methylphenyl)methanone exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it can act as an alkylating agent, binding to DNA and disrupting cellular processes . The compound’s bicyclic structure allows it to fit into specific binding sites, making it effective in targeting particular enzymes or receptors .
相似化合物的比较
Similar Compounds
Duocarmycin SA: Known for its antitumor activity through DNA alkylation.
Yatakemycin: Another DNA-alkylating agent with potent biological activity.
CC-1065: A well-known bioactive molecule that also targets DNA.
Uniqueness
What sets 3-Azabicyclo[3.1.0]hexan-3-yl(2-bromo-4-methylphenyl)methanone apart from these similar compounds is its specific substitution pattern and the presence of the bromo and methyl groups on the phenyl ring. These modifications can influence its reactivity and binding affinity, potentially leading to unique biological activities and applications .
属性
IUPAC Name |
3-azabicyclo[3.1.0]hexan-3-yl-(2-bromo-4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO/c1-8-2-3-11(12(14)4-8)13(16)15-6-9-5-10(9)7-15/h2-4,9-10H,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWNKWSAGVCFPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CC3CC3C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.16 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[4-[3-[3,5-bis[4-(cyanomethyl)phenyl]phenyl]-5-[4-(cyanomethyl)phenyl]phenyl]phenyl]acetonitrile](/img/structure/B8231776.png)
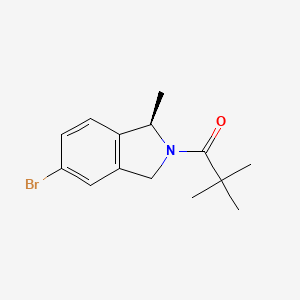
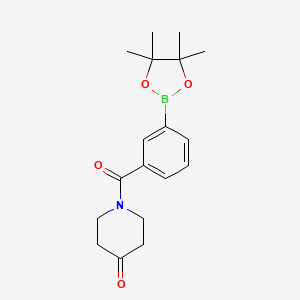
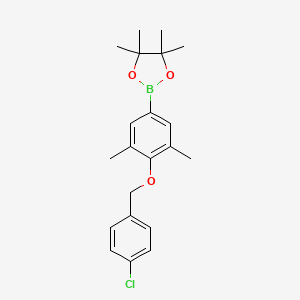
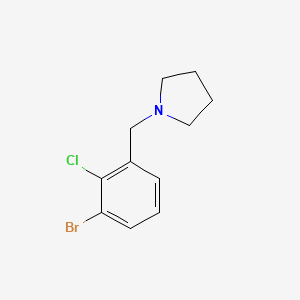
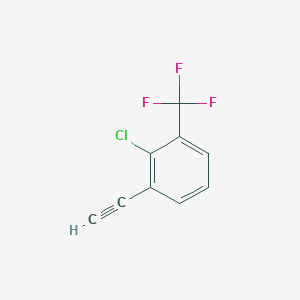
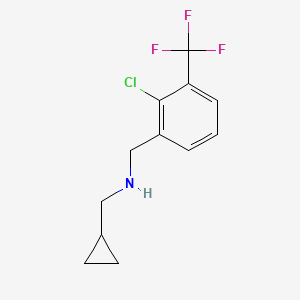
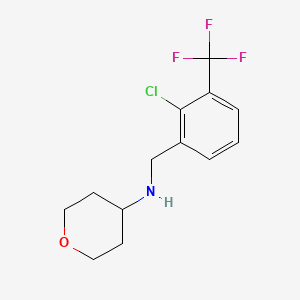
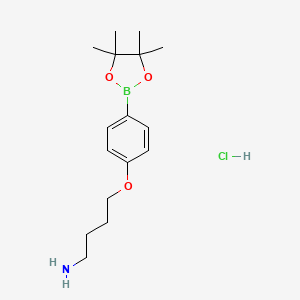
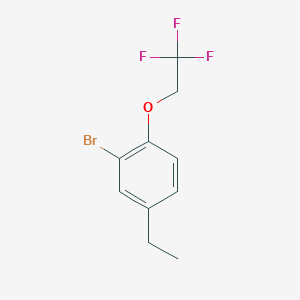
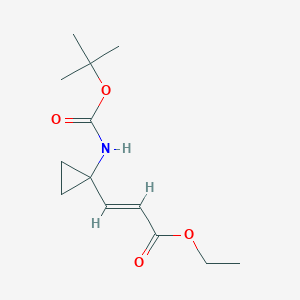
![3-Azabicyclo[3.1.0]hexan-3-yl(4-iodophenyl)methanone](/img/structure/B8231848.png)
![3-Azabicyclo[3.1.0]hexan-3-yl(3-iodophenyl)methanone](/img/structure/B8231854.png)
![3-Azabicyclo[3.1.0]hexan-3-yl(2-bromo-4-methoxyphenyl)methanone](/img/structure/B8231857.png)
